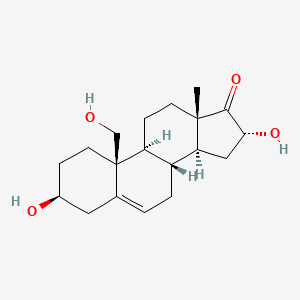

3,16,19-Trihydroxy-5-androsten-17-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFZPRAMJKYZNI-PMIQAHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23457-40-1 | |

| Record name | 3,16,19-Trihydroxy-5-androsten-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023457401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Endogenous Metabolic Pathways of 3,16,19 Trihydroxy 5 Androsten 17 One

Biosynthesis and Endogenous Metabolic Pathways

The creation of 3,16,19-Trihydroxy-5-androsten-17-one within the body is a multi-step process involving specific precursors and a cascade of enzymatic activities.

Precursor Identification and In Vivo Formation Pathways

The primary precursor for the biosynthesis of this compound is Dehydroepiandrosterone (DHEA). nih.govnih.gov DHEA, the most abundant circulating steroid hormone in humans, is synthesized from cholesterol, primarily in the adrenal glands, gonads, and the brain. mdpi.comnih.govnih.gov The in vivo formation of this compound from DHEA involves a series of hydroxylation reactions.

Role of Dehydroepiandrosterone (DHEA) as a Key Precursor

DHEA serves as the foundational molecule for the synthesis of numerous steroids, including androgens and estrogens. nih.gov Its conversion to this compound is part of the extensive metabolism DHEA undergoes in the liver. nih.gov This metabolic process is crucial for the biological activities attributed to DHEA, some of which may be mediated by its hydroxylated metabolites. nih.gov

Investigation of Intermediates in the Biosynthetic Cascade

The biosynthetic pathway from DHEA to this compound likely involves several intermediate compounds. Research indicates that DHEA is first hydroxylated at various positions. For instance, 16α-hydroxy-DHEA has been identified as a major metabolite of DHEA in rats. nih.gov It is plausible that sequential hydroxylation events at the C16, C19, and C3 positions lead to the formation of the trihydroxy derivative. The exact sequence and the full range of intermediates are complex and subject to ongoing research.

Enzymatic Transformations

The conversion of DHEA and its intermediates into this compound is catalyzed by specific families of enzymes. These enzymes exhibit remarkable specificity in their actions, dictating the structure and function of the resulting steroid metabolites.

Specific Hydroxylase Enzyme Activities

The introduction of hydroxyl groups onto the steroid nucleus is primarily carried out by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govresearchgate.net The formation of hydroxylated DHEA metabolites is potently inhibited by miconazole, a known P450 inhibitor, confirming the central role of these enzymes. nih.gov In humans, P450 forms such as CYP3A have been implicated in DHEA metabolism. nih.gov The hydroxylation at the 16α position is a key step, and while the specific P450 enzymes responsible for the subsequent hydroxylations at the 3 and 19 positions to form this compound are not definitively identified in the provided context, they are undoubtedly members of the extensive CYP family.

Stereospecificity of Enzymatic Conversions

Enzymatic reactions in steroid metabolism are highly stereospecific, meaning they produce or act on a specific stereoisomer of a molecule. mdpi.com This is crucial as different stereoisomers can have vastly different biological activities. Hydroxysteroid dehydrogenases (HSDs), for instance, are classified based on the position and orientation (α or β) of the hydroxyl group they modify. mdpi.com The stereochemistry at the 3, 16, and 19 positions of this compound is a direct result of the specific enzymes that catalyze its formation. The binding of the steroid substrate in a particular orientation within the enzyme's active site determines whether a hydroxyl group is added in the α or β configuration. mdpi.com

Data Tables

Table 1: Key Enzymes in DHEA Metabolism

| Enzyme Family | Specific Enzyme (Example) | Role in Steroid Metabolism |

| Cytochrome P450 | CYP3A | Hydroxylation of DHEA nih.gov |

| Hydroxysteroid Dehydrogenases | 3β-HSD | Oxidation and isomerization of hydroxysteroids wikipedia.org |

| Oxidoreductases | 17β-HSD | Interconversion of 17-keto and 17-hydroxy steroids nih.gov |

Table 2: Precursors and Metabolites in the Biosynthesis of Hydroxylated Androstene Derivatives

| Compound | Chemical Name | Role |

| Dehydroepiandrosterone (DHEA) | 3β-Hydroxy-5-androsten-17-one | Primary Precursor nih.govnih.gov |

| 16α-hydroxy-DHEA | 3β,16α-Dihydroxy-5-androsten-17-one | Intermediate Metabolite nih.gov |

| 7α-hydroxy-DHEA | 3β,7α-Dihydroxy-5-androsten-17-one | Intermediate Metabolite nih.gov |

| This compound | This compound | End Product of Sequential Hydroxylation |

Comparative Metabolic Profiling Across Biological Systems

The metabolism of androgens, including the precursors to this compound, exhibits notable differences across various biological systems and species.

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro studies utilizing liver microsomes have been instrumental in delineating the metabolic pathways of DHEA. Studies with rat and human liver microsomes have demonstrated that DHEA is extensively metabolized into multiple products. nih.gov In rat liver microsomes, 16α-hydroxy-DHEA is a major metabolite. nih.gov In human liver microsomes, while 16α-hydroxy-DHEA is formed, another mono-hydroxylated species can be the predominant product, and the metabolism is largely dependent on CYP3A activity. nih.gov

The metabolism of 5α-androstane-3β,17β-diol in rat ventral prostate and liver cell fractions has also been investigated. In the prostate, a significant portion of the metabolites are highly polar steroids, while in the liver, 3β-hydroxy-5α-androstan-17-one is a primary metabolite. researchgate.net

Studies using the fungus Absidia coerulea have shown its ability to hydroxylate DHEA at various positions, including 7α, 7β, 9α, and 11α, highlighting the diverse enzymatic capabilities that can modify the androstane (B1237026) skeleton. mdpi.com

Ex Vivo and In Vivo Mechanistic Studies on Metabolism

Ex vivo studies on the metabolism of DHEA in various tissues provide further insights. For instance, studies with rat adrenal glands have shown that exogenous DHEA can be converted to androgens and estrogens, with the adrenal gland itself being a primary site for androgen production from DHEA. plos.org

In vivo studies in humans have shown that oral administration of DHEA and other 5-androstene steroids leads to an increase in the urinary excretion of various steroid metabolites, including androsterone (B159326) and etiocholanolone. researchgate.net Following the administration of 3β-hydroxy-5α-androst-1-en-17-one, a variety of metabolites have been identified in urine, including hydroxylated derivatives, suggesting that hydroxylation is a key metabolic route for these compounds in vivo. plos.org

Regulation of this compound Metabolism

The metabolism of this compound is intrinsically linked to the regulation of the enzymes responsible for its biosynthesis, primarily steroid hydroxylases belonging to the cytochrome P450 superfamily.

The expression of steroid 16α-hydroxylase activity is subject to complex genetic and hormonal regulation. In mice, liver 16α-hydroxylase activity is sexually dimorphic and developmentally regulated, with significant changes occurring at puberty. nih.gov Hormonal factors, particularly growth hormone, play a crucial role in regulating the expression of the specific cytochrome P450 isozyme responsible for 16α-hydroxylation in rat liver. nih.gov

The regulation of CYP3A4 and CYP3A7 , key enzymes in 16α-hydroxylation, is also multifaceted. Their expression is influenced by nuclear factors such as NFI, HNF4A, and the glucocorticoid receptor (GR). nih.govnih.gov Glucocorticoids have been shown to induce the expression of CYP3A7. oup.com

The regulation of aromatase (CYP19A1) , which catalyzes 19-hydroxylation, is tissue-specific and controlled by alternative promoters. wikipedia.orgbioscientifica.com In the ovary, its expression is primarily regulated by follicle-stimulating hormone (FSH) through the cAMP/PKA signaling pathway. spandidos-publications.comnih.gov Other factors, including insulin-like growth factor 1 (IGF-1) and androgens themselves, can modulate FSH-stimulated aromatase expression. nih.gov In other tissues, such as adipose tissue and bone, different promoters and regulatory factors come into play. wikipedia.org

The precursor, DHEA, and its metabolites can also influence the expression of various drug-metabolizing enzymes. For example, DHEA has been shown to induce the expression of CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in human hepatocytes. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location | Key Regulators |

| Steroid 16α-hydroxylase (e.g., CYP3A4, CYP3A7) | 16α-hydroxylation | Dehydroepiandrosterone (DHEA) | 16α-hydroxy-DHEA | Endoplasmic Reticulum | Growth Hormone, Glucocorticoids, NFI, HNF4A, GR |

| Aromatase (CYP19A1) | 19-hydroxylation | Androstenedione (B190577), Testosterone, DHEA | 19-hydroxyandrostenedione, 19-hydroxytestosterone | Endoplasmic Reticulum | FSH, LH, cAMP, IGF-1, Androgens |

Table 2: Summary of Metabolic Studies on DHEA and Related Androstene Steroids

| Study Type | Biological System | Key Findings | Reference(s) |

| In Vitro | Rat and Human Liver Microsomes | Extensive metabolism of DHEA; 16α-hydroxy-DHEA is a major metabolite in rats; CYP3A is crucial in humans. | nih.gov |

| In Vitro | Rat Ventral Prostate and Liver Cell Fractions | Formation of highly polar metabolites in the prostate; 3β-hydroxy-5α-androstan-17-one is a key metabolite in the liver. | researchgate.net |

| Ex Vivo | Rat Adrenal Glands | Conversion of exogenous DHEA to androgens and estrogens. | plos.org |

| In Vivo | Human | Oral DHEA administration increases urinary steroid metabolites. | researchgate.net |

| In Vivo | Human | Administration of 3β-hydroxy-5α-androst-1-en-17-one leads to urinary excretion of hydroxylated metabolites. | plos.org |

Chemical Synthesis and Derivatization Strategies for 3,16,19 Trihydroxy 5 Androsten 17 One and Its Analogs

Academic Total Synthesis Approaches and Methodological Innovations

The chemical synthesis of 3β,16α,19-trihydroxy-5-androsten-17-one has been successfully achieved, providing a pathway to this specific polyhydroxylated steroid. These synthetic routes often involve multi-step processes starting from more readily available steroid precursors.

Key Reaction Steps and Intermediate Compounds

A documented synthesis of 3β,16α,19-trihydroxy-5-androsten-17-one starts from a 5α-bromo-6β,19-epoxy-17-ketone derivative. nih.gov Key reactions in this process include bromination at the C-16α position of the 17-ketone and a carefully controlled alkaline hydrolysis of the resulting 16α-bromo-17-ketones. nih.gov This hydrolysis step is crucial as it introduces the hydroxyl group at the 16α position.

Another synthetic approach for a similar compound, 3β,16β,19-trihydroxyandrost-5-en-17-one, begins with 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one. nih.gov This synthesis involves the acetoxylation at C-16β of an enol acetate intermediate using lead tetraacetate. nih.gov A subsequent key step is the reductive cleavage of the 6β,19-epoxy ring with zinc dust, which yields a 19-hydroxy steroid. nih.gov The final step in this synthesis is the hydrolysis of the acetate groups to reveal the free hydroxyl groups. nih.gov

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| 5α-bromo-6β,19-epoxy-17-ketone derivative | 16α-bromo-17-ketones; 6β,19-epoxy-16α-hydroxy-17-ketones | Bromination at C-16α; Controlled alkaline hydrolysis; Reductive cleavage of the epoxy ring | 3β,16α,19-trihydroxy-5-androsten-17-one |

| 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one | Enol acetate; 3β,16β-diacetoxy-19-hydroxy steroid | Acetoxylation with lead tetraacetate; Reductive cleavage of the epoxy ring with zinc dust; Hydrolysis of acetoxy groups | 3β,16β,19-trihydroxyandrost-5-en-17-one |

Stereoselective Synthesis of the 3β, 16α, and 19 Hydroxyl Groups

Achieving the correct stereochemistry of the hydroxyl groups at positions 3, 16, and 19 is a critical aspect of the synthesis. In the synthesis of 3β,16α,19-trihydroxy-5-androsten-17-one, the stereoselectivity of the 16α-hydroxyl group is controlled during the hydrolysis of the 16α-bromo-17-ketone intermediate. nih.gov The stereochemistry at the 3β and the generation of the 19-hydroxy group are dictated by the starting material and the reductive cleavage of the 6β,19-epoxy ring, respectively. nih.gov

The synthesis of the 16β isomer demonstrates alternative stereoselective control. Here, the acetoxylation of the enol acetate with lead tetraacetate directs the incoming group to the β-face of the steroid. nih.gov The inherent 3β-hydroxy stereochemistry of the starting material is preserved throughout the reaction sequence. The 19-hydroxy group is generated from the 6β,19-epoxy bridge, ensuring its specific orientation. nih.gov

Biotransformation for Targeted Hydroxylation and Semi-Synthesis

Biotransformation using microorganisms presents an alternative and often more selective method for the hydroxylation of steroid skeletons. researchfloor.org This approach is particularly useful for introducing hydroxyl groups at positions that are challenging to functionalize through traditional chemical synthesis. While direct microbial synthesis of 3,16,19-trihydroxy-5-androsten-17-one is not widely reported, the use of microbial strains for the hydroxylation of its precursor, dehydroepiandrosterone (DHEA), to produce related trihydroxy analogs is well-documented.

Microbial Strains Employed for this compound Production (e.g., Gibberella intermedia, Colletotrichum lini)

Several fungal strains have been identified for their ability to hydroxylate DHEA at various positions. Gibberella intermedia (formerly known as Fusarium moniliforme) and Colletotrichum lini are notable for their capacity to introduce multiple hydroxyl groups onto the steroid nucleus. oup.comresearchgate.net For instance, Gibberella intermedia CA3-1 has been used to convert DHEA into 3β,7α,15α-trihydroxy-5-androsten-17-one. oup.comnih.gov Similarly, Colletotrichum lini is also utilized for the production of 3β,7α,15α-trihydroxy-5-androsten-17-one from DHEA. researchgate.net While these strains produce a different isomer, the enzymatic machinery they possess for steroid hydroxylation could potentially be engineered or adapted for the synthesis of the 16α and 19-hydroxylated target compound.

| Microbial Strain | Substrate | Product |

| Gibberella intermedia CA3-1 | Dehydroepiandrosterone (DHEA) | 3β,7α,15α-trihydroxy-5-androsten-17-one |

| Colletotrichum lini | Dehydroepiandrosterone (DHEA) | 3β,7α,15α-trihydroxy-5-androsten-17-one |

Optimization of Bioconversion Parameters for Research Yields

Maximizing the yield of hydroxylated steroids in microbial biotransformations requires the careful optimization of several parameters. The concentration of the substrate (DHEA) is a critical factor, as high concentrations can be toxic to the microorganisms. nih.gov The composition of the culture medium, including carbon and nitrogen sources, also plays a significant role in cell growth and enzyme activity.

Several strategies have been employed to enhance the efficiency of these bioconversions. The addition of natural oils, such as rapeseed oil, to the culture medium has been shown to increase the yield of 3β,7α,15α-trihydroxy-5-androsten-17-one in Gibberella intermedia CA3-1 cultures. oup.comnih.gov This is attributed to improved substrate dispersion and enhanced cell membrane permeability. oup.comnih.gov Other physical parameters that are typically optimized include pH, temperature, agitation speed, and the duration of the biotransformation process. nih.gov

| Parameter | Effect on Bioconversion | Example of Optimization |

| Substrate Concentration | High concentrations can be inhibitory or toxic. | Determining the optimal DHEA concentration for maximal product yield without significant cell toxicity. |

| Medium Composition | Affects microbial growth and enzyme production. | Adjusting carbon and nitrogen sources to support robust microbial growth and hydroxylase activity. |

| pH | Influences enzyme activity and stability. | Maintaining the pH of the culture medium within the optimal range for the specific microbial strain. |

| Temperature | Affects microbial growth rate and enzyme kinetics. | Culturing the microorganisms at their optimal growth temperature for steroid transformation. |

| Additives (e.g., oils) | Can enhance substrate solubility and cell permeability. | Addition of 2% (v/v) rapeseed oil increased the yield of 7α,15α-diOH-DHEA by 40.8% with G. intermedia. nih.gov |

Preparation of Labeled and Unlabeled Reference Standards for Research

The availability of pure, well-characterized reference standards is essential for the accurate quantification and identification of this compound in biological matrices. This includes both unlabeled and isotopically labeled versions of the compound.

The chemical synthesis routes described for 3β,16α,19-trihydroxy-5-androsten-17-one can be adapted to produce unlabeled reference standards. nih.gov Careful purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are necessary to confirm the identity and purity of the standard.

For quantitative studies, particularly those using mass spectrometry-based methods, stable isotope-labeled internal standards are crucial for correcting for matrix effects and variations in sample processing. sigmaaldrich.com The synthesis of a labeled version of this compound would involve introducing stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into the molecule. This can be achieved by using a labeled precursor in the synthetic route or by performing isotopic exchange reactions on a suitable intermediate. For example, deuterium labels have been introduced into the androstane (B1237026) skeleton at position 7 by the reduction of a 7-keto compound with dichloroaluminum deuteride to create a labeled internal standard for a related compound. nih.gov Such methodologies could be adapted for the synthesis of a labeled standard of this compound.

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is an essential tool in the analytical study of steroids. For techniques like GC-MS, it is often necessary to convert the polar hydroxyl and keto groups of steroids into less polar, more volatile, and thermally stable derivatives. This enhances chromatographic separation and provides characteristic mass spectra for identification and quantification. Beyond analytical purposes, derivatization is also a cornerstone of synthetic chemistry, enabling the creation of novel analogs with potentially altered biological activities.

The formation of trimethylsilyl (TMS) ethers from the hydroxyl groups and TMS enol ethers from the keto groups is a widely used derivatization technique in steroid analysis. This process significantly increases the volatility of the steroid, making it amenable to GC-MS analysis. The silylation of steroids is a well-established method that improves their stability and chromatographic behavior.

The general reaction for the formation of a TMS ether from a hydroxyl group is as follows:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Where R-OH represents the steroid with a hydroxyl group and (CH₃)₃Si-X is the silylating agent.

Table 1: GC Analysis of a Related Tris-TMS Steroid Derivative

| Analytical Parameter | Value |

| Compound | 3α,16α,17β-Trihydroxy-5α-androstane, tris-TMS |

| Column Type | Capillary |

| Active Phase | SE-30 |

| Kovats Retention Index (I) | 2774 |

This data is for a related compound and serves as an illustrative example of the analytical parameters determined for TMS-derivatized steroids.

Beyond trimethylsilylation for analytical purposes, other derivatization reactions are employed to synthesize novel steroid analogs for research into their biological activities. These reactions can introduce a wide array of functional groups onto the steroid scaffold, leading to compounds with potentially new or enhanced pharmacological properties.

One such strategy involves the synthesis of steroidal[17,16-d]pyrimidines . This involves a two-step transformation starting from epiandrosterone or androsterone (B159326). The initial step is an aldol condensation with various substituted aromatic aldehydes, followed by a reaction with guanidine nitrate to form the pyrimidine ring fused to the D-ring of the steroid. This derivatization has been explored for the development of potential anticancer agents.

Another avenue of derivatization is the introduction of an oxa-group into the steroid A-ring, creating compounds like 17β-hydroxy-2-oxa-5α-androstan-3-one. This modification can alter the anabolic-to-androgenic ratio and potentially reduce liver toxicity associated with some synthetic androgens. The synthesis can be achieved from 17β-hydroxy-5α-androstan-3-one through a series of oxidation and reduction reactions.

Furthermore, the introduction of amino groups to the steroid nucleus represents another significant derivatization strategy. For instance, 3β-amino-5α-androstan-17-one can be synthesized from epiandrosterone. This type of modification can lead to compounds with a range of biological activities.

The formation of sulfate conjugates is another important derivatization, both in metabolism and in the synthesis of reference compounds. For example, 5β-Androstan-3α-ol-17-one can be sulfated at the 3-hydroxyl position.

Table 2: Examples of Research-Specific Derivatization of Androstane Skeletons

| Starting Material | Derivatization Strategy | Resulting Derivative Class | Potential Application |

| Epiandrosterone/Androsterone | Aldol condensation and cyclization with guanidine nitrate | Steroidal[17,16-d]pyrimidines | Anticancer agents |

| 17β-hydroxy-5α-androstan-3-one | Oxidation and reduction | 2-oxa-steroids | Modified anabolic agents |

| Epiandrosterone | Multi-step synthesis involving an amine precursor | 3-amino-steroids | Biologically active analogs |

| 5β-Androstan-3α-ol-17-one | Sulfation | Steroid sulfates | Metabolic studies |

Advanced Analytical Methodologies for Research on 3,16,19 Trihydroxy 5 Androsten 17 One

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and frequently utilized technique for the comprehensive profiling of steroid metabolites. nih.govnih.gov It offers high chromatographic resolution, which is essential for separating complex mixtures of isomers, and provides detailed mass spectra that are crucial for definitive structural identification. nih.gov

The development of a reliable GC-MS method for 3,16,19-Trihydroxy-5-androsten-17-one would involve optimizing several key parameters to ensure high sensitivity, selectivity, and reproducibility. nih.gov For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. researchgate.net

Key aspects of method development include:

Column Selection: A capillary GC column with a low-polarity stationary phase, such as one based on 100% dimethylpolysiloxane, is typically chosen for steroid analysis. These columns are selected for their high operating temperatures, which are necessary to elute higher molecular weight compounds like trihydroxy steroids in a reasonable time while maintaining good peak shape. restek.com

Temperature Programming: A precise temperature gradient is crucial for separating the target analyte from other endogenous steroids and potential contaminants in the sample matrix. Temperatures often exceed 300°C to ensure the elution of derivatized high-molecular-weight hormones. restek.com

Mass Spectrometry Parameters: Electron ionization (EI) is the most common ionization technique used in GC-MS for steroid analysis, as it produces reproducible fragmentation patterns that can be compared against mass spectral libraries for identification. nih.gov

Table 1: Illustrative GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| GC Column | Low-polarity dimethylpolysiloxane phase (e.g., Rxi-1ms), 15-30m length, 0.25mm ID, 0.25µm film | Provides high thermal stability and inertness for high-temperature elution of steroids. restek.com |

| Injector Temperature | 280-300°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Initial temp ~180°C, ramp at 10-30°C/min to 320°C, hold for 5-10 min | Optimized to achieve separation of isomeric steroids and other matrix components. |

| Carrier Gas | Helium, constant flow rate ~1-1.5 mL/min | Inert gas that provides good chromatographic efficiency. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces characteristic and reproducible fragmentation patterns for library matching. nih.gov |

| Detection Mode | Full Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative) | Full scan provides complete mass spectra for identification; SIM increases sensitivity for quantification. researchgate.net |

Due to the polar nature and low volatility of polyhydroxylated steroids like this compound, chemical derivatization is a mandatory step prior to GC-MS analysis. nih.govresearchgate.net This process replaces polar functional groups (hydroxyl and keto groups) with nonpolar moieties, increasing the compound's thermal stability and volatility, which are necessary for gas-phase analysis. nih.govresearchgate.net

The primary strategies involve:

Sample Extraction: Initial preparation typically involves extraction from a biological matrix (e.g., plasma, urine). This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances. mdpi.com

Derivatization: This is a critical step to make the steroid suitable for GC analysis. researchgate.net

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. A common and highly efficient reagent for this is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethyliodosilane (TMIS) or ammonium iodide (NH₄I). mdpi.comnih.gov

Methoximation: The ketone group at the C-17 position is typically converted to a methyloxime derivative using methoxyamine hydrochloride. This step stabilizes the ketone group and prevents the formation of multiple isomers (enolization) at high temperatures.

A dual derivatization approach, involving methoximation followed by silylation, is standard practice for comprehensive steroid profiling to ensure all relevant functional groups are suitably modified for analysis. nih.gov

Table 2: Common Derivatization Reagents for GC-MS of Steroids

| Reagent | Abbreviation | Target Functional Group | Purpose |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Forms TMS ethers to increase volatility and thermal stability. nih.gov |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Another common silylating agent, often used with a catalyst like TMCS. |

| Methoxyamine Hydrochloride | MOX | Ketone (C=O) | Forms methoxime derivatives to protect the keto group and prevent enolization. |

| Trimethyliodosilane / Ammonium Iodide | TMIS / NH₄I | - | Used as a catalyst with silylating agents to improve reaction efficiency. mdpi.com |

GC-MS is exceptionally well-suited for identifying unknown metabolites and impurities due to its ability to separate complex mixtures and provide detailed mass spectra. nih.gov The fragmentation patterns generated by electron ionization provide structural information that can be used to elucidate the identity of a compound. researchgate.net For a compound like this compound, GC-MS profiling would be used to identify potential metabolic products resulting from enzymatic reactions such as oxidation, reduction, or further hydroxylation.

The process typically involves comparing the steroid profile of a control sample with that of a sample following administration or incubation of the parent compound. New peaks appearing in the post-administration sample are potential metabolites. Their mass spectra can be analyzed to determine the structural modifications relative to the parent compound. For instance, the loss of specific fragments or shifts in mass-to-charge ratios can indicate changes at different positions on the steroid backbone. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis, offering high specificity and sensitivity, often with simpler sample preparation compared to GC-MS. nih.govnih.gov This method is particularly advantageous for analyzing steroids directly from biological fluids and can measure multiple analytes simultaneously. nih.gov

In LC-MS/MS systems, HPLC is the "front-end" component responsible for the physical separation of the target analyte from other compounds in the sample before it enters the mass spectrometer. thermofisher.com Effective chromatographic separation is critical because many steroids are structural isomers (having the same mass), which cannot be differentiated by the mass spectrometer alone. thermofisher.comthermofisher.com

For hydroxylated steroids, reversed-phase HPLC is the most common approach.

Column Chemistries: Different stationary phases offer varying selectivities. While C18 columns are widely used, other phases like Biphenyl or Phenyl-Hexyl can provide alternative selectivity, which is particularly useful for resolving closely related structural isomers. thermofisher.comthermofisher.com Biphenyl phases, for example, offer unique selectivity for aromatic and moderately polar analytes. thermofisher.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve ionization efficiency. thermofisher.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with a range of polarities. nih.gov

Table 3: Comparison of HPLC Column Chemistries for Steroid Separation

| Column Phase | Separation Principle | Advantage for Steroid Analysis |

|---|---|---|

| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose, robust, and widely used for a broad range of steroids. researchgate.net |

| Biphenyl | Hydrophobic, aromatic (π-π), and polar interactions | Offers alternative selectivity to C18, particularly effective for separating structural isomers. thermofisher.com |

| Phenyl-Hexyl | Hydrophobic and aromatic (π-π) interactions | Provides unique selectivity for aromatic and unsaturated steroids. |

| PFP (Pentafluorophenyl) | Hydrophobic, aromatic, and dipole-dipole interactions | Effective for separating polar and isomeric compounds. nih.gov |

Tandem mass spectrometry is the key to the high specificity and sensitivity of LC-MS/MS methods. nih.gov It involves two stages of mass analysis. In a triple quadrupole instrument, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of derivatized or underivatized this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects one or more specific product ions to be detected.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to meet two mass criteria (precursor and product ion masses) to be detected. mdpi.com This virtually eliminates background noise and matrix interference, allowing for very low limits of quantification. nih.govresearchgate.net

A major advantage of LC-MS/MS is that derivatization is not always required, as ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can effectively ionize many steroids in their native form. nih.gov However, for certain steroids or to achieve even lower detection limits, derivatization may still be employed to enhance ionization efficiency. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) in Steroid Metabolomics Research

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a cornerstone in steroid metabolomics due to its high sensitivity, specificity, and throughput. nih.govnih.govchromatographyonline.com This technique is exceptionally well-suited for analyzing complex mixtures of steroid hormones and their metabolites from biological samples. nih.govchromatographyonline.com In the context of researching this compound, UHPLC-MS/MS allows for its precise quantification even at very low concentrations. nih.govmdpi.combham.ac.uk

The UHPLC component utilizes columns with smaller particle sizes (typically under 2 µm) to achieve superior separation efficiency and resolution in a shorter amount of time compared to traditional HPLC. bham.ac.uk For steroid analysis, reversed-phase columns, such as C18, are commonly employed, providing effective separation of various steroid isomers. nih.gov The subsequent detection by tandem mass spectrometry (MS/MS) provides two levels of mass analysis. The first stage isolates the precursor ion (the ionized form of this compound), and the second stage fragments this ion and analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), yields a highly specific "fingerprint" for the target molecule, minimizing interference from other compounds in the matrix. thermofisher.comthermofisher.cn The combination of chromatographic retention time and specific mass transitions allows for confident identification and accurate quantification. chromatographyonline.com

Recent advancements have focused on developing multi-steroid profiling methods that can simultaneously measure a large panel of steroids, providing a comprehensive snapshot of the steroid metabolome. nih.govchromatographyonline.combham.ac.uk This is crucial for understanding the biosynthetic pathways and metabolic fate related to this compound.

| Parameter | Typical Value/Condition | Purpose in Steroid Analysis |

| Column Type | Reversed-phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase | Water and Methanol/Acetonitrile with additives (e.g., formic acid, ammonium fluoride) nih.govbham.ac.uk | Elution of steroids from the column |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | Generation of charged molecules for MS analysis |

| MS Analyzer | Triple Quadrupole (QqQ) | High selectivity and sensitivity for quantification thermofisher.cn |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific detection and quantification of target steroids |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex steroids like this compound. nih.gov While MS techniques excel at identification and quantification, NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous determination of atom connectivity and stereochemistry. rsc.orgrsc.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete structural assignment of a steroid.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. However, due to the complexity of the steroid skeleton, significant signal overlap is common in 1D spectra. researchgate.net

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It helps establish connectivity within spin systems, tracing out the proton network through the steroid rings. pressbooks.pubiosrjournals.orgmdpi.com

2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful experiment for assigning carbon resonances based on their known proton assignments. pressbooks.pubmdpi.com

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and conformation of the molecule. uzh.chresearchgate.net

By integrating the data from these experiments, researchers can systematically assign every proton and carbon signal in this compound, confirming the positions of the three hydroxyl groups, the double bond, and the ketone.

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Proton chemical shifts and couplings | Initial assessment of proton environments |

| ¹³C NMR | Number and type of carbon atoms | Confirms the carbon count and functional groups |

| COSY | ¹H-¹H correlations through bonds | Maps proton connectivity within the androstene rings |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons |

| HMBC | Long-range ¹H-¹³C correlations | Confirms the overall carbon framework and placement of functional groups |

| NOESY | ¹H-¹H correlations through space | Determines relative stereochemistry of hydroxyl groups and ring junctions |

The biological activity of a steroid is critically dependent on its three-dimensional structure. NMR spectroscopy is the primary method for determining the stereochemistry and preferred conformation of steroids in solution. For this compound, this involves confirming the relative orientation of the hydroxyl groups and the conformation of the fused ring system.

The key NMR parameters used for this purpose are the Nuclear Overhauser Effect (NOE) and scalar coupling constants (J-couplings). NOE data, obtained from NOESY experiments, provide information about through-space distances between protons. For instance, a strong NOE between a methyl group proton and a proton on the steroid backbone can define their relative orientation as being on the same face of the molecule (axial/equatorial positioning). J-coupling constants, measured from high-resolution 1D ¹H NMR spectra, are dependent on the dihedral angle between coupled protons. This relationship, described by the Karplus equation, allows for the determination of the geometry of the rings.

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to aid in structural elucidation. wikipedia.orgnih.gov In this approach, one or more atoms in a precursor molecule are replaced with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H). wikipedia.org When this labeled precursor is introduced into a biological system, the resulting metabolites will incorporate the isotopic label.

By analyzing the metabolites using mass spectrometry or NMR, researchers can track the position of the label and thereby elucidate the metabolic transformations that have occurred. wikipedia.orgirisotope.com For example, if a ¹³C-labeled androgen precursor is administered, the subsequent detection of the ¹³C label in this compound by MS would confirm its position in that specific metabolic pathway. mssm.edu NMR can further pinpoint the exact location of the ¹³C atom in the molecule, revealing which atoms were involved in the enzymatic reactions. This provides definitive evidence for specific hydroxylation or oxidation steps in the steroid's biosynthesis.

Advanced Chromatographic Separation Techniques (e.g., SPE, Paper Chromatography, Thin-Layer Chromatography)

Prior to analysis by advanced instrumental methods like MS or NMR, steroids often need to be extracted and purified from complex biological samples. nih.gov Various chromatographic techniques are employed for this sample preparation.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. rsc.org It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest (like steroids) while allowing impurities to pass through. nih.govnih.gov The retained steroids are then eluted with a small volume of a different solvent. thermofisher.comarborassays.com C18-bonded silica is a common sorbent for steroid extraction from aqueous samples like plasma or urine. nih.gov SPE is superior to older liquid-liquid extraction methods in terms of efficiency, recovery, and removal of interfering substances. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique used for separating mixtures. analis.com.mybioline.org.br A sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel), and a solvent (mobile phase) is allowed to move up the plate. researchgate.net Different steroids will travel at different rates depending on their polarity, resulting in their separation. analis.com.mynih.gov TLC is a valuable tool for the qualitative analysis of steroids and for monitoring reaction progress due to its speed and simplicity. analis.com.mybioline.org.br

Paper Chromatography: Historically, paper chromatography was a foundational technique for the separation of steroids. nih.govnih.govresearchgate.net Similar to TLC, it relies on partitioning a compound between a stationary phase (paper, often impregnated with a nonpolar solvent) and a mobile phase. researchgate.netoup.com While largely superseded by TLC, HPLC, and GC for quantitative work, it remains a conceptually important method in the history of steroid analysis. nih.govnih.gov

Integration of Multi-Analytical Platforms for Comprehensive Research

The most comprehensive understanding of this compound is achieved by integrating multiple analytical platforms. No single technique can provide all the necessary information. Steroid metabolomics research often employs a workflow that combines the strengths of different methods. nih.govnih.gov

For instance, a typical study might begin with UHPLC-MS/MS for broad screening and quantification of a wide range of steroids, including the target compound, in a large number of biological samples. chromatographyonline.comnih.gov This provides quantitative data and highlights potential metabolic pathways. nih.gov If a novel or significant metabolite is detected, it can be isolated using preparative chromatography. The pure compound is then subjected to a battery of NMR experiments (1D and 2D) to unambiguously determine its chemical structure and stereochemistry. nih.gov This integrated approach, combining the quantitative power of MS with the definitive structural elucidation capabilities of NMR, provides a powerful and robust strategy for steroid research. nih.gov

Q & A

Q. What are the key synthetic pathways for 3,16,19-Trihydroxy-5-androsten-17-one, and what critical steps ensure stereochemical fidelity?

The synthesis typically begins with steroidal precursors like estrones or androstane derivatives. A pivotal method involves bromination at C-16α of a 17-ketone intermediate, followed by controlled alkaline hydrolysis to yield hydroxyl groups at C-16 and C-19 . For example, bromination of 5α-bromo-6β,19-epoxy-17-ketone derivatives enables regioselective ring-opening to form diols. Zinc dust reductive cleavage and borohydride reduction are employed to stabilize hydroxyl configurations. Critical steps include maintaining low temperatures during bromination and using sodium hydroxide for hydrolysis to prevent epoxide rearrangement .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

Analytical techniques such as HPLC (with ≥95% purity thresholds) and gas chromatography (GC) are standard, often requiring derivatization (e.g., trimethylsilyl [TMS] groups) to enhance volatility for GC analysis . Mass spectrometry (MS) and NMR (1H/13C) confirm molecular weight (e.g., C26H49NO3Si2 for MO-TMS derivatives) and stereochemistry by comparing signals to reference spectra . X-ray crystallography is used to resolve absolute configurations, as seen in studies of related androstane derivatives .

Advanced Research Questions

Q. What experimental strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in receptor binding studies?

SAR studies utilize competitive receptor binding assays to compare analogs. For instance, modifying hydroxyl groups at C-3, C-16, or C-19 alters binding affinities for steroid receptors like progesterone (PR) or androgen receptors (AR). In one study, a derivative with enhanced C-16α hydroxylation showed higher PR binding affinity, while C-3 methoxy substitution reduced activity . Radiolabeled ligands (e.g., 3H-progesterone) and dose-response curves quantify IC50 values, while molecular docking models predict steric and electronic interactions .

Q. How do crystallographic studies inform the conformational dynamics of this compound and its interaction with biological targets?

X-ray diffraction reveals that the six-membered rings adopt flattened chair conformations , while the five-membered D-ring forms a 14-π envelope conformation . Hydrogen bonding between hydroxyl groups (e.g., O–H⋯O interactions at C-3 and C-16) stabilizes the 3D structure and influences receptor docking. For example, the C-17 ketone participates in polar interactions with catalytic residues in enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) .

Q. What in vivo models and mechanistic approaches elucidate the anti-carcinogenic potential of this compound derivatives?

Derivatives like 16α-fluoro-5-androsten-17-one inhibit tumor promotion in murine two-stage carcinogenesis models. Topical application reduces 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin tumors by ~70% via glucose-6-phosphate dehydrogenase (G6PDH) inhibition , depleting NADPH and ribose-5-phosphate pools critical for nucleotide synthesis . Mechanistic validation involves co-administering deoxyribonucleosides (deoxyadenosine, thymidine), which reverse tumor suppression by restoring DNA replication .

Methodological Considerations

- Stereochemical Control : Use chiral catalysts or enzymatic resolution to isolate enantiomers during synthesis .

- Analytical Cross-Validation : Combine HPLC retention times with high-resolution MS (HRMS) for unambiguous identification .

- In Vivo Dose Optimization : Conduct pharmacokinetic studies to balance efficacy (e.g., tumor inhibition) and toxicity (e.g., hormonal side effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.